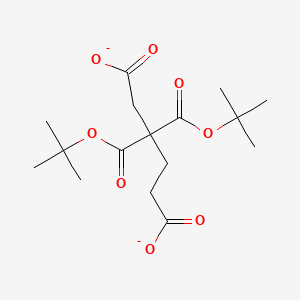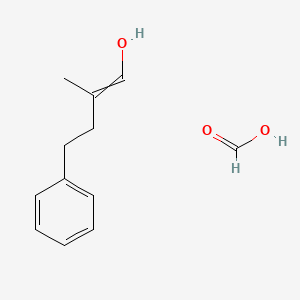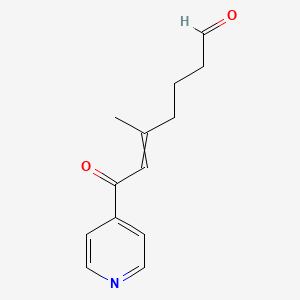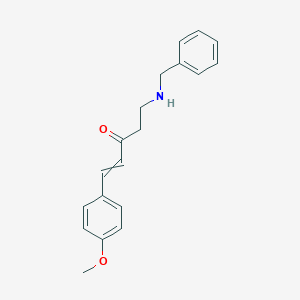![molecular formula C15H16O B14217497 ({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene CAS No. 827615-94-1](/img/structure/B14217497.png)
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-yl group attached to an ethenyl group, further connected to a benzene ring through an oxy-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene typically involves a multi-step process. One common method starts with the preparation of the cyclohexa-2,5-dien-1-yl group, which can be synthesized through a Diels-Alder reaction involving a diene and a dienophile. The ethenyl group is then introduced via a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. Finally, the oxy-methyl linkage is formed through an etherification reaction, where the hydroxyl group of the cyclohexa-2,5-dien-1-yl compound reacts with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and Wittig reactions, which allow for better control over reaction conditions and higher yields. Additionally, the etherification step can be carried out using catalytic methods to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form the corresponding alkane.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of ({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The ethenyl group can participate in conjugation with other molecules, enhancing the compound’s reactivity and interaction with biological targets. Additionally, the benzene ring can undergo aromatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene: Unique due to its specific structural arrangement.
Cyclohexa-2,5-dien-1-yl derivatives: Compounds with similar cyclohexadiene groups but different substituents.
Ethenylbenzene derivatives: Compounds with ethenyl groups attached to benzene rings but lacking the cyclohexadiene moiety.
Uniqueness
This compound stands out due to its combination of a cyclohexa-2,5-dien-1-yl group, an ethenyl linkage, and a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
827615-94-1 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
1-cyclohexa-2,5-dien-1-ylethenoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2,4-11,15H,1,3,12H2 |
InChIキー |
ONMLMMHBDSMMGA-UHFFFAOYSA-N |
正規SMILES |
C=C(C1C=CCC=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




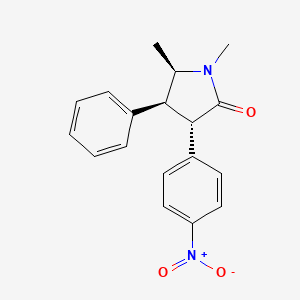
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
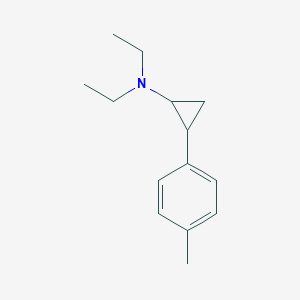
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)

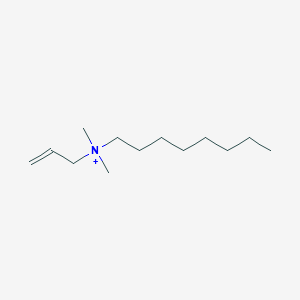
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
